![molecular formula C15H20N2O2 B11855046 5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline CAS No. 113701-60-3](/img/structure/B11855046.png)
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is a synthetic compound with a unique structure that combines elements of isoxazole and isoquinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a nitrile oxide.
Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide and a suitable base.
Formation of the Isoquinoline Ring: This step involves the cyclization of an appropriate precursor, such as a β-phenylethylamine derivative, under acidic or basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the isoquinoline ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the isoquinoline ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the opening of the ring and formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: N-oxides of the isoquinoline ring.
Reduction: Amine derivatives from the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Neuropharmacology: The compound is investigated for its effects on the central nervous system, particularly its potential as a neuroprotective agent.
Chemical Biology: It is used as a tool compound to study the structure-activity relationships of isoxazole and isoquinoline derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate the activity of certain receptors, either by acting as an agonist or antagonist, leading to changes in cellular signaling pathways.
Neuroprotection: The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the isoxazole ring.
5-Butoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the isoxazole ring, leading to different chemical properties and biological activities.
6,7,8,9-Tetrahydroisoxazolo[5,4-c]isoquinoline: Lacks the butoxy and methyl groups, resulting in different reactivity and applications.
Uniqueness
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is unique due to the presence of both the isoxazole and isoquinoline rings, as well as the butoxy and methyl groups. This combination of structural features imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
113701-60-3 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
5-butoxy-1-methyl-6,7,8,9-tetrahydro-[1,2]oxazolo[5,4-c]isoquinoline |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-9-18-14-12-8-6-5-7-11(12)13-10(2)17-19-15(13)16-14/h3-9H2,1-2H3 |
InChI-Schlüssel |
CUFKZZBGUCNQSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC2=C(C(=NO2)C)C3=C1CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)
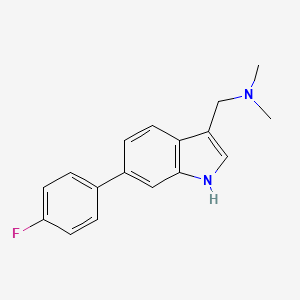

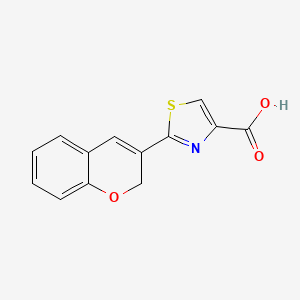

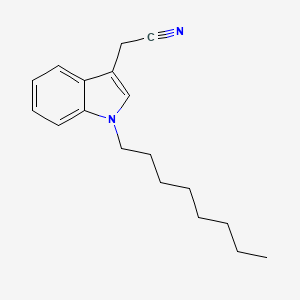
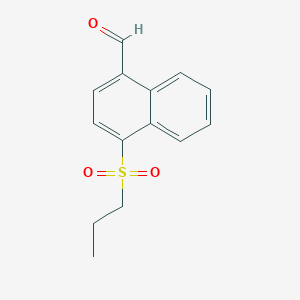
![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)

![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)
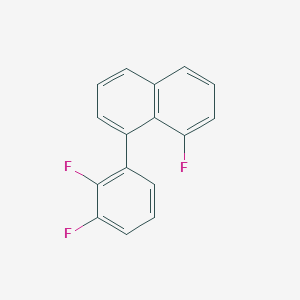
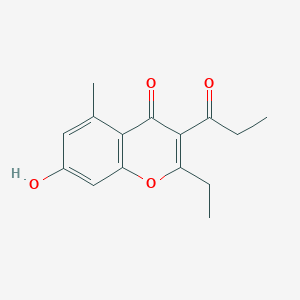
![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)
